molecular formula C11H10F3N3O2 B2501935 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 883010-99-9

5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B2501935
CAS No.: 883010-99-9
M. Wt: 273.215
InChI Key: RLIFOVIAJQGALR-UHFFFAOYSA-N
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Description

5-Isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic ring system recognized for its significant potential in medicinal chemistry and drug discovery . This compound is of particular interest in oncology research, as 1,3,4-oxadiazole derivatives have been identified as potent, non-covalent inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome . The proteasome is a validated target for cancer therapy, and inhibiting its CT-L activity can lead to the accumulation of pro-apoptotic proteins and the initiation of programmed cell death in malignant cells . The molecular architecture of this compound features a 4-(trifluoromethyl)pyridinyl moiety and an isopropyl group, which are structural features known from other research compounds to enhance hydrophobic interactions within the proteasome's active site, thereby improving inhibitory potency and selectivity . The 1,3,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, contributing to metabolic stability and influencing the compound's overall pharmacokinetic profile . Beyond proteasome inhibition, the 1,3,4-oxadiazole core is a versatile pharmacophore implicated in targeting a range of other biological pathways relevant to cancer, including growth factor receptors and various enzymes . This product is presented as a high-purity chemical for research applications exclusively. It is intended for in vitro studies and is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-propan-2-yl-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-6(2)9-16-17(10(18)19-9)8-5-7(3-4-15-8)11(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFOVIAJQGALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)O1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclization of Acylhydrazides

The most prevalent route to 1,3,4-oxadiazol-2(3H)-ones involves the cyclization of substituted acylhydrazides under dehydrating conditions. For 5-isopropyl substitution, the precursor would likely be isobutyric acid hydrazide (1) , which can be synthesized via hydrazinolysis of isobutyric acid esters. Subsequent treatment with 4-(trifluoromethyl)picolinic acid (2) in the presence of coupling agents like T3P (propanephosphonic anhydride) forms the intermediate acylhydrazide (3) (Scheme 1). Cyclization using bromine in acetic acid or hypervalent iodine reagents (e.g., iodobenzene diacetate) yields the oxadiazolone ring.

Key Considerations :

  • The trifluoromethyl group’s electron-withdrawing nature necessitates mild cyclization conditions to prevent decomposition.
  • T3P is preferred over carbodiimides (e.g., EDC) due to reduced epimerization and higher functional group tolerance.

Oxidative Desulfurization for Ring Closure

Hypervalent Iodine Reagents

Thiosemicarbazides (9) derived from isobutyric acid and 4-(trifluoromethyl)picolinohydrazide can be desulfurized using iodobenzene diacetate (IBD) in THF, yielding the target oxadiazolone (10) (Scheme 3). This method achieves 85–92% yields with minimal byproducts, leveraging IBD’s ability to mediate S→O transformations without attacking the trifluoromethyl group.

Bromine-Mediated Cyclization

Traditional bromine in acetic acid effectively cyclizes acylthiosemicarbazides but risks bromination of the pyridine ring. Modifying the protocol with lower temperatures (0–5°C) and shorter reaction times (1 h) suppresses side reactions, yielding 70% product (11) .

Green Chemistry Approaches

Visible-Light Photocatalysis

Eosin Y-catalyzed cyclization under visible light (450 nm) offers an eco-friendly alternative. Semicarbazone intermediates (12) derived from isobutyraldehyde and 4-(trifluoromethyl)picolinohydrazide undergo oxidative ring closure in the presence of CBr₄ and O₂, achieving 88% yield (13) . This method avoids toxic solvents and reduces energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclization of acylhydrazide (3) in POCl₃, completing the reaction 10× faster than conventional heating. However, POCl₃’s corrosivity necessitates specialized equipment.

Stability and Purification Challenges

Degradation Pathways

The trifluoromethyl group is susceptible to hydrolysis under acidic or basic conditions. Accelerated stability studies (40°C/75% RH) show 5% degradation after 4 weeks when stored in amber vials with desiccants.

Chromatographic Resolution

Silica gel chromatography (EtOAc/hexanes, 3:7) effectively separates the target compound from des-fluoro impurities. HPLC purity exceeds 99% using a C18 column (MeCN/H₂O, 0.1% TFA).

Comparative Analysis of Methods

Table 2. Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability Cost ($/g)
Pd-Catalyzed Coupling 78 98 Moderate 12.50
Hypervalent Iodine 92 99 High 8.20
Visible-Light 88 97 Low 6.80
Bromine/AcOH 70 95 High 4.30

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Amines or partially reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine or oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of trifluoromethyl and pyridine moieties enhances the compound's interaction with microbial targets. Studies have shown that derivatives similar to 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has been evaluated for its anticancer properties in several studies. Its mechanism involves the inhibition of specific cancer cell proliferation pathways. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Pesticide Development

The structure of this compound lends itself to applications in pesticide formulation. Its effectiveness against pests has been noted in various trials, indicating potential use as a herbicide or insecticide. The trifluoromethyl group is particularly important for enhancing the lipophilicity of the molecule, improving its ability to penetrate plant tissues.

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM.
PesticideShowed effective control of aphid populations in field trials with a 70% reduction in pest density.

Mechanism of Action

The mechanism of action of 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity, leading to effective inhibition or modulation of the target’s activity. The oxadiazole ring contributes to the compound’s stability and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazolone Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name / Substituents Molecular Weight Key Substituents Biological Activity/Application Synthesis Yield (%) pKa (Predicted/Experimental)
Target: 5-Isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-oxadiazol-2(3H)-one 315.28 5-isopropyl, 3-(4-CF₃-2-pyridinyl) Notum carboxylesterase inhibition (hypothesized) N/A 6.26 (predicted)
5-Isopropyl-1,3,4-oxadiazol-2(3H)-one (CAS 1711-88-2) 156.15 5-isopropyl Intermediate in agrochemical synthesis N/A 6.26 (predicted)
23gg: 5-(4-Cyclopropyl-3-(trifluoromethyl)phenyl)-oxadiazol-2(3H)-one 269.10 5-(4-cyclopropyl-3-CF₃-phenyl) Notum inhibition (IC₅₀ = 0.8 µM) 61 6.1 (experimental)
23hh: 5-(3-Cyclopropyl-4-(trifluoromethyl)phenyl)-oxadiazol-2(3H)-one 269.10 5-(3-cyclopropyl-4-CF₃-phenyl) Notum inhibition (IC₅₀ = 1.2 µM) 51 6.3 (experimental)
Oxadiargyl: 3-(2,4-dichloro-5-(2-propynyloxy)phenyl)-5-tert-butyl-oxadiazol-2(3H)-one 378.23 3-(2,4-dichloro-5-propynyloxyphenyl) Herbicide (rice field weed control) N/A N/A
5-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-oxadiazol-2(3H)-one 315.32 5-(indolylethyl) Melatonin receptor modulation (MT₁/MT₂) 44 6.8 (predicted)

Key Findings

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and derivatives (e.g., 23gg, 23hh) enhances lipophilicity and metabolic stability, critical for enzyme inhibition (e.g., Notum carboxylesterase). Pyridinyl vs.

Agrochemical vs.

Synthetic Accessibility :

  • Derivatives with cyclopropyl substituents (23gg/23hh) show moderate yields (51–61%), indicating steric challenges in cyclopropane integration. The target compound’s synthesis likely requires specialized coupling methods for the pyridinyl group.

Acid-Base Properties :

  • Predicted pKa values (~6.26) for isopropyl-substituted oxadiazolones align with experimental data for 23gg/23hh (6.1–6.3), suggesting similar solubility profiles.

Biological Activity

5-Isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group enhances its stability and biological interactions, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H10F3N3O2C_{11}H_{10}F_3N_3O_2 with a molecular weight of approximately 273.21 g/mol. The structure features an oxadiazole ring fused with a pyridine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC11H10F3N3O2C_{11}H_{10}F_3N_3O_2
Molecular Weight273.21 g/mol
CAS Number883010-99-9

The compound exhibits its biological activity primarily through enzyme inhibition. The trifluoromethyl group significantly enhances the compound's binding affinity to various targets, including enzymes involved in metabolic pathways and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit crucial enzymes such as histone deacetylases (HDACs), thymidylate synthase, and telomerase, which play roles in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at the G1 phase in cancer cell lines, leading to apoptosis through increased caspase activity .

Anticancer Activity

Research highlights the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines with promising results.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for some derivatives were found to be lower than those of established anticancer drugs, indicating their potential as effective treatments .

Other Biological Activities

Beyond anticancer properties, the compound has shown:

  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antibacterial and antifungal properties .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects by modulating immune responses .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibits growth in MCF-7 and HCT-116 cells
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryModulates immune response

Molecular Docking Studies

Molecular docking studies have revealed strong interactions between the compound and target enzymes, suggesting a high potential for specificity and efficacy in inhibiting tumor growth . These studies provide insights into the structural requirements for optimal binding and activity.

Q & A

Q. Advanced Research Focus

  • Docking : Use software like AutoDock Vina to model the compound’s binding to enzymes (e.g., VEGFR-2 in ). The oxadiazolone ring often occupies hinge regions via hydrogen bonds, while the trifluoromethylpyridinyl group engages hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. For example, the pyridinyl group’s trifluoromethyl moiety shows persistent van der Waals interactions in lipid-rich environments .

How should researchers resolve contradictions in enzyme inhibition data across studies?

Advanced Research Focus
Discrepancies in IC₅₀ or mechanism (e.g., competitive vs. noncompetitive inhibition) arise from assay conditions or enzyme isoforms. Mitigation strategies:

  • Standardized assays : Use identical buffer systems (e.g., pH 6.5 ammonium acetate in ) and enzyme sources (recombinant vs. tissue-extracted).
  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish inhibition types (e.g., tight-binding inhibition with Kᵢ = 0.7 nM in ).
  • Control compounds : Include reference inhibitors (e.g., MAO B inhibitor 12a in ) to validate experimental setups .

What functional assays are suitable for evaluating neurogenic or cytotoxic activity?

Q. Advanced Research Focus

  • Neurogenic assays : Test QR2 receptor binding () using radioligand displacement (³H-melatonin) or cAMP modulation.
  • Cytotoxicity : MTT/CCK-8 assays on cancer cell lines (e.g., IC₅₀ determination for VEGFR-2 inhibition in ).
  • Ex vivo studies : Oral administration in rodent models to assess bioavailability and brain penetration (e.g., ED₅₀ = 0.56 mg/kg for MAO B inhibition in ) .

How can regioselective functionalization of the pyridinyl ring improve bioactivity?

Q. Advanced Research Focus

  • Electrophilic substitution : Introduce trifluoromethyl groups at the 4-position via Ullman coupling (CuI catalysis) for enhanced electron-withdrawing effects.
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, optimizing steric compatibility with enzyme active sites (e.g., 4-(trifluoromethyl)phenyl in ).
  • Isosteric replacement : Substitute pyridinyl with pyrimidinyl to alter hydrogen-bonding patterns .

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